molecular formula C19H24O3 B12647568 1,3-Bis(2,-dimethylphenoxy)propan-2-ol CAS No. 85567-60-8

1,3-Bis(2,-dimethylphenoxy)propan-2-ol

Cat. No.: B12647568
CAS No.: 85567-60-8
M. Wt: 300.4 g/mol
InChI Key: XDZJQSLWUBSVMJ-UHFFFAOYSA-N
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Description

Contextualization within Phenoxypropanol Chemistry

Phenoxypropanol derivatives are a well-established class of organic compounds with a wide array of applications, ranging from pharmaceuticals to material science. The fundamental structure consists of a propanol (B110389) unit linked to a phenyl group through an ether bond. The versatility of this scaffold allows for extensive functionalization of both the aromatic ring and the propanol chain, leading to a diverse library of compounds with tailored properties.

The subject of this article, 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol, is a symmetrical ether belonging to this family. Its structure is distinguished by the presence of two 2,6-dimethylphenoxy groups attached to the C1 and C3 positions of the propan-2-ol core. This specific substitution pattern introduces steric hindrance around the ether linkages, which can influence the molecule's conformational flexibility and its interactions with other molecules.

Scope and Significance in Contemporary Organic Synthesis

The significance of 1,3-Bis(dimethylphenoxy)propan-2-ol derivatives in modern organic synthesis is multifaceted. The core structure serves as a valuable building block for the synthesis of more complex molecules. The central hydroxyl group can be a site for further chemical transformations, while the aromatic rings can be modified to modulate the compound's electronic and lipophilic characteristics.

A notable aspect of the significance of this structural motif is its relationship to the antiarrhythmic drug, Mexiletine (B70256). uni.luguidechem.com Mexiletine, which is 1-(2,6-dimethylphenoxy)-2-aminopropane, shares a key structural component with the compounds discussed herein. This connection underscores the potential of 1,3-bis(2,6-dimethylphenoxy)propan-2-ol derivatives as precursors or analogues in the development of new therapeutic agents. The exploration of such derivatives allows researchers to investigate structure-activity relationships and potentially design new molecules with improved pharmacological profiles. ontosight.aiyoutube.comnih.gov

The synthesis of these diaryl ethers can be approached through established methodologies such as the Williamson ether synthesis. byjus.commasterorganicchemistry.com This reaction, involving the coupling of an alkoxide with an alkyl halide, provides a reliable route to the ether linkages. For the synthesis of 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol, this would likely involve the reaction of 2,6-dimethylphenoxide with a suitable 1,3-dihalo-2-propanol derivative. The efficiency and selectivity of such syntheses are crucial for their application in multi-step organic syntheses.

While specific, detailed research findings on the direct applications of 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol in advanced chemical research are not extensively documented in publicly available literature, its structural analogy to components of pharmacologically active molecules suggests a fertile ground for future investigations. Researchers may explore its use as a ligand in catalysis, as a chiral auxiliary, or as a scaffold for the development of new materials with specific optical or electronic properties. The potential for this class of compounds to contribute to advancements in various areas of chemical science remains a compelling area of study.

Physicochemical Properties of 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol

PropertyValueSource
CAS Number 856976-65-3 guidechem.com
Molecular Formula C19H24O3 guidechem.com
Molecular Weight 300.4 g/mol guidechem.com
Monoisotopic Mass 300.17254462 Da guidechem.com
XLogP3-AA 4.4 guidechem.com
Hydrogen Bond Donor Count 1 guidechem.com
Hydrogen Bond Acceptor Count 3 guidechem.com
Rotatable Bond Count 6 guidechem.com
Topological Polar Surface Area 38.7 Ų guidechem.com
Heavy Atom Count 22 guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85567-60-8

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

1,3-bis(2,3-dimethylphenoxy)propan-2-ol

InChI

InChI=1S/C19H24O3/c1-13-7-5-9-18(15(13)3)21-11-17(20)12-22-19-10-6-8-14(2)16(19)4/h5-10,17,20H,11-12H2,1-4H3

InChI Key

XDZJQSLWUBSVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(COC2=CC=CC(=C2C)C)O)C

Origin of Product

United States

Advanced Structural Characterization and Crystallographic Analysis

Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Single crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal evidence of atomic connectivity, bond lengths, bond angles, and both relative and absolute stereochemistry. For a chiral molecule such as 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol, which possesses a stereogenic center at the C2 position of the propan-2-ol backbone, this technique is invaluable.

Table 1: Hypothetical Crystallographic Data for 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a single-crystal X-ray diffraction study.

The determination of the absolute stereochemistry of the chiral center would typically require the presence of a heavy atom in the structure or the use of anomalous dispersion effects. In the absence of a heavy atom, derivatization with a chiral reagent of known absolute configuration can be employed.

Comprehensive Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the complete structural assignment of 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol, corroborating the information obtained from X-ray crystallography and providing insight into its structure in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol, distinct signals would be expected for the aromatic protons, the methyl protons on the xylyl groups, the methine proton at the C2 position, the methylene (B1212753) protons at the C1 and C3 positions, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 6.5-7.5 ppm), while the aliphatic protons would be found in the upfield region. The methyl protons of the 2,6-dimethylphenoxy groups would likely appear as a sharp singlet. The multiplicity of the signals, governed by spin-spin coupling, would provide information about the neighboring protons. For example, the methine proton at C2 would likely appear as a multiplet due to coupling with the adjacent methylene protons.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. core.ac.ukrsc.org One would expect to see distinct signals for the aromatic carbons, the methyl carbons, the methine carbon, and the methylene carbons. The chemical shifts of the carbon atoms are also indicative of their local environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2120 - 130
Aromatic C-O-155 - 160
Aromatic C-CH₃-130 - 135
Ar-CH₃2.1 - 2.315 - 20
O-CH₂3.8 - 4.270 - 75
CH-OH4.0 - 4.565 - 70
OHVariable (depends on solvent and concentration)-

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. acs.org For 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol, the key functional groups are the hydroxyl (-OH) group, the ether (C-O-C) linkages, and the aromatic rings.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the ether linkages would typically appear in the region of 1000-1300 cm⁻¹. The presence of the aromatic rings would be confirmed by the appearance of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch> 3000
Aliphatic C-HC-H Stretch2850 - 3000
Aromatic C=CC=C Stretch1450 - 1600
Ether (C-O-C)C-O Stretch1000 - 1300

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the precise determination of the molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The molecular formula of 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol is C₁₉H₂₄O₃. guidechem.com

HRMS analysis would yield a very precise mass-to-charge ratio (m/z) for the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). This experimentally determined mass can then be compared to the calculated exact mass for the proposed molecular formula, providing strong evidence for its correctness.

Table 4: Predicted High-Resolution Mass Spectrometry Data for 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol

IonCalculated Exact Mass (m/z)
[C₁₉H₂₄O₃ + H]⁺301.1798
[C₁₉H₂₄O₃ + Na]⁺323.1617
[C₁₉H₂₄O₃ + K]⁺339.1356

Note: These values are based on theoretical calculations.

Analysis of Molecular Conformation and Intermolecular Interactions in Solid and Solution States

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation and the non-covalent interactions it forms with its surroundings.

In solution, the molecule is more flexible and can adopt a range of conformations. The preferred conformation in a given solvent will be a balance between intramolecular and intermolecular forces. Intramolecular hydrogen bonding between the hydroxyl group and one of the ether oxygen atoms is a possibility, which would lead to a more compact, folded conformation. nih.govnih.gov The extent of intramolecular versus intermolecular hydrogen bonding will depend on the nature of the solvent. In non-polar solvents, intramolecular hydrogen bonding is often favored, whereas in polar, hydrogen-bonding solvents, intermolecular interactions with the solvent molecules will be more prevalent.

Computational modeling techniques, such as Density Functional Theory (DFT), can be employed to predict the stable conformations of the molecule in the gas phase and in different solvent environments. These calculations can provide valuable insights into the relative energies of different conformers and the nature of the intramolecular interactions that stabilize them.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Structure-Property Relationships

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "1,3-Bis(2,6-dimethylphenoxy)propan-2-ol," which is a known impurity of the antiarrhythmic drug Mexiletine (B70256), molecular docking could be employed to understand its interaction with biological targets, such as ion channels or metabolic enzymes.

While specific molecular docking studies exclusively focused on "1,3-Bis(2,6-dimethylphenoxy)propan-2-ol" are not extensively documented in publicly available literature, the principles of such studies can be outlined. A hypothetical docking study would involve preparing the three-dimensional structure of the compound and docking it into the active site of a relevant protein, for instance, a cytochrome P450 enzyme involved in drug metabolism. The results would typically be presented in a table summarizing the binding affinity (often in kcal/mol) and the key interacting residues.

Hypothetical Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Cytochrome P450 2D6-7.8Phe120, Ser304, Asp301Hydrophobic, Hydrogen Bond
Voltage-gated Sodium Channel-6.5Phe1764, Tyr1771Pi-Pi Stacking

This table is a hypothetical representation to illustrate how data from molecular docking studies would be presented. The values are not based on actual experimental or computational results for this specific compound.

These studies are crucial for establishing structure-property relationships, where the three-dimensional arrangement of the molecule directly influences its biological activity. The insights gained can guide the design of new molecules with improved efficacy or reduced side effects.

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For "1,3-Bis(2,6-dimethylphenoxy)propan-2-ol," DFT calculations can provide a detailed picture of its electron distribution, molecular orbitals, and electrostatic potential. These electronic properties are fundamental to understanding its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Calculated Electronic Properties (DFT)

ParameterValue (Hartree)Value (eV)
HOMO Energy-0.215-5.85
LUMO Energy0.0521.41
HOMO-LUMO Gap0.2677.26

This table presents hypothetical data from a DFT calculation to demonstrate the type of information that would be generated. The values are not from actual computations on this molecule.

Furthermore, mapping the electrostatic potential onto the electron density surface can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites of potential chemical reactions.

Prediction of Stereoselectivity and Reaction Pathways

The structure of "1,3-Bis(2,6-dimethylphenoxy)propan-2-ol" contains a chiral center at the second carbon of the propan-2-ol backbone, meaning it can exist as two enantiomers. The synthesis of this compound or its derivatives can lead to a mixture of stereoisomers. Computational chemistry offers methods to predict the stereoselectivity of reactions, which is the preference for the formation of one stereoisomer over another.

By modeling the transition states of the reaction pathways leading to the different stereoisomers, their relative energies can be calculated. According to transition state theory, the pathway with the lower energy barrier will be favored, thus determining the major product. For instance, in the synthesis of related compounds, a chiron approach has been used to obtain optically pure enantiomers. nih.gov Computational studies can complement such synthetic efforts by providing a theoretical basis for the observed stereoselectivity.

Similarly, the prediction of reaction pathways involves mapping the potential energy surface of a chemical reaction. This allows for the identification of intermediates, transition states, and the calculation of activation energies for each step. For "1,3-Bis(2,6-dimethylphenoxy)propan-2-ol," this could be applied to predict its metabolic fate or its degradation pathways. Modern approaches even utilize machine learning and neural sequence-to-sequence models for retrosynthetic reaction prediction. nih.govnih.gov

While specific computational studies on the stereoselectivity and reaction pathways of "1,3-Bis(2,6-dimethylphenoxy)propan-2-ol" are not readily found in the literature, the application of these theoretical methods holds great potential for elucidating its chemical synthesis and metabolic transformations.

Chemical Reactivity and Mechanistic Studies

Investigation of Hydrolysis Mechanisms in Kinetic Resolution

Kinetic resolution is a pivotal technique for separating enantiomers of racemic mixtures, and enzymatic catalysis, particularly with hydrolases like lipases, offers a highly efficient and environmentally benign approach. mdpi.comalmacgroup.com The kinetic resolution of racemic alcohols structurally related to 1,3-bis(2,6-dimethylphenoxy)propan-2-ol typically involves the enantioselective acylation or hydrolysis of an ester derivative.

The fundamental principle of enzymatic kinetic resolution lies in the differential rate of reaction for the two enantiomers with the enzyme. For a racemic alcohol, a lipase (B570770) can selectively catalyze the acylation of one enantiomer, leaving the other unreacted. Conversely, for a racemic ester, the lipase can selectively hydrolyze one enantiomer to the alcohol. In the case of prochiral compounds with two identical functional groups, such as the diacetate derivative of 1,3-bis(2,6-dimethylphenoxy)propan-2-ol, enzymes can exhibit pro-enantioselectivity by hydrolyzing only one of the two ester groups, thereby generating a chiral monoacetate. rsc.org

Studies on analogous compounds have shown that lipases from various sources, such as Candida antarctica, Candida rugosa, and Burkholderia cepacia, are effective biocatalysts. almacgroup.comresearchgate.net The efficiency and enantioselectivity of these resolutions are profoundly influenced by the reaction conditions. Key parameters include the choice of the acylating agent in transesterification reactions, the solvent system, and temperature. For instance, in the resolution of 1-(isopropylamine)-3-phenoxy-2-propanol, a two-phase system of an ionic liquid ([EMIM][BF₄]) and toluene, with isopropenyl acetate (B1210297) as the acylating agent, proved highly effective. mdpi.com

The mechanism of lipase-catalyzed hydrolysis involves a serine hydrolase catalytic triad (B1167595) (serine, histidine, and aspartate/glutamate). The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol. Subsequent hydrolysis of the acyl-enzyme complex regenerates the free enzyme and releases the carboxylic acid. The enantioselectivity arises from the differential fit of the two enantiomers within the chiral active site of the enzyme.

BiocatalystSubstrate TypeKey FindingReference
Candida rugosa MY LipaseRacemic 1-(isopropylamino)-3-phenoxy-2-propanolHigh enantioselectivity (E=67.5) in a two-phase ionic liquid/toluene system. mdpi.com
Alcaligenes spp. LipaseRacemic 3-aryl alkanoic acid ethyl estersExcellent enantioselectivity (E >200) for the (S)-acid. almacgroup.com
Candida cylindracea LipasePro-chiral 3,3-disubstituted 2,4-diacetoxycyclohexa-1,4-dienesSpecific hydrolysis of the pro-S enol ester function, yielding optically pure products (>98% ee). rsc.org
Candida tenuis Xylose ReductaseRacemic 2-phenylpropanalA mutant enzyme (D51A) showed a 270-fold higher activity and improved enantioselectivity in a reductive kinetic resolution. nih.gov

Exploration of Aminolysis Reactions and Product Formation

The aminolysis of epoxides is a fundamental and widely utilized method for the synthesis of β-amino alcohols, a structural motif present in numerous biologically active compounds. researchgate.nettandfonline.com While 1,3-bis(2,6-dimethylphenoxy)propan-2-ol is a di-ether alcohol, the corresponding amino alcohol, 1-amino-3-(2,6-dimethylphenoxy)propan-2-ol, can be synthesized via the aminolysis of a precursor epoxide, namely 2-((2,6-dimethylphenoxy)methyl)oxirane.

This reaction involves the nucleophilic ring-opening of the epoxide by an amine. The mechanism is highly dependent on the reaction conditions. In the absence of a catalyst, the reaction often requires harsh conditions, such as high temperatures and an excess of the amine. tandfonline.com However, the development of various catalytic systems has enabled this transformation to proceed under mild and efficient conditions.

Catalysts for epoxide aminolysis can be broadly categorized as Lewis acids, Brønsted acids, and organocatalysts.

Lewis Acid Catalysis: Lewis acids activate the epoxide by coordinating to the oxygen atom, making the electrophilic carbons more susceptible to nucleophilic attack. A wide range of Lewis acids, including indium tribromide (InBr₃), zinc perchlorate (B79767) (Zn(ClO₄)₂), and antimony trichloride (B1173362) (SbCl₃), have been shown to be effective. rroij.com These catalysts often provide high regioselectivity, favoring the attack of the amine at the less substituted carbon atom (anti-Markovnikov addition). researchgate.netrroij.com

Brønsted Acid and Water-Promoted Reactions: In some cases, the reaction can be effectively carried out in water without any catalyst. organic-chemistry.org Water can act as both a solvent and a mild Brønsted acid, facilitating the protonation of the epoxide oxygen and promoting the ring-opening.

Organocatalysis: Chiral organocatalysts, such as those based on sulfinamides, have been developed for the asymmetric ring-opening of meso-epoxides, providing enantiomerically enriched β-amino alcohols. organic-chemistry.org

The product of the aminolysis of 2-((2,6-dimethylphenoxy)methyl)oxirane with ammonia (B1221849) would be 1-amino-3-(2,6-dimethylphenoxy)propan-2-ol. The use of primary or secondary amines would yield the corresponding N-substituted derivatives. The regioselectivity of the attack on this terminal epoxide is expected to occur predominantly at the terminal, sterically less hindered carbon of the oxirane ring. acs.org

Catalyst SystemAmine TypeKey FeaturesReference
Indium Tribromide (InBr₃)Aromatic aminesMild, efficient, regio- and chemoselective. rroij.com
Zinc(II) Perchlorate HexahydrateVarious aminesSolvent-free conditions, excellent chemo-, regio-, and stereoselectivities. organic-chemistry.org
Cyanuric ChlorideVarious aminesSolvent-free, mild conditions, short reaction times, excellent yields. tandfonline.com
None (in water)Various aminesEnvironmentally benign, high selectivity, no catalyst required. organic-chemistry.org
[Cr(Salen)Cl]AnilinesAsymmetric aminolysis of trans-aromatic epoxides, affording enantioenriched anti-β-amino alcohols. acs.org

Mechanistic Insights into Cyclization and Annulation Processes

The structural framework of 1,3-bis(2,6-dimethylphenoxy)propan-2-ol contains functionalities that, with appropriate modifications, could serve as precursors for a variety of cyclization and annulation reactions, which are powerful strategies for constructing cyclic and polycyclic molecules.

One relevant class of reactions is the oxidative cyclization of 1,5-dienes or related 5-hydroxyalkenes, which provides a diastereoselective route to substituted tetrahydrofurans. beilstein-journals.orgbohrium.com A hypothetical derivative of the title compound, where the phenyl rings are replaced by 1,5-diene systems, could potentially undergo such a transformation. The mechanism, often mediated by high-valent metals like osmium, ruthenium, or chromium, is believed to involve two consecutive syn-stereospecific [3+2]-oxidative cycloadditions. beilstein-journals.org The stereochemistry of the starting alkene plays a crucial role in determining the relative stereochemistry of the final tetrahydrofuran (B95107) product.

Annulation reactions , such as the [3+2] cycloaddition, are highly effective for the construction of five-membered rings. researchgate.net For instance, vinylcyclopropanes can act as three-carbon synthons in reactions with various two-atom components. While not directly applicable to the title compound, derivatives containing vinylcyclopropane (B126155) or alkene moieties could be envisioned as substrates for such powerful ring-forming strategies.

Furthermore, mechanistic studies on the cyclization of aryl propiolates with radicals offer insights into the reactivity of the aryloxy groups. rsc.org These studies reveal that the reaction can proceed through two distinct pathways: electrophilic aromatic substitution (EAS) or homolytic aromatic substitution (HAS). The outcome, leading to either ortho- or ipso-cyclization, is tunable by the reaction conditions. This highlights the potential for intramolecular cyclization involving the aryloxy groups of 1,3-bis(2,6-dimethylphenoxy)propan-2-ol derivatives, potentially leading to the formation of heterocyclic systems.

Finally, tandem reactions involving a Heck reaction followed by ring-opening of a strained ring, such as a cyclopropane (B1198618), demonstrate a sophisticated approach to building molecular complexity. nih.gov A study on alkenyl cyclopropyl (B3062369) diols revealed that the hydroxyl groups play a critical directing role in the regio- and stereoselectivity of the cyclopropane ring-opening, ultimately leading to the formation of acyclic structures with multiple stereocenters. nih.gov This underscores the subtle but powerful influence that the alcohol functionality in structures like 1,3-bis(2,6-dimethylphenoxy)propan-2-ol can exert in complex, multi-step transformations.

Reaction TypeKey Precursor MoietyMechanistic FeatureResulting StructureReference
Oxidative Diene Cyclization1,5-DieneTwo consecutive syn-[3+2] oxidative cycloadditions mediated by a metal oxide.Substituted Tetrahydrofuran beilstein-journals.org, bohrium.com
[3+2] AnnulationVinylcyclopropane + AlkeneConcerted or stepwise cycloaddition forming two new σ-bonds.Five-membered Carbocycle researchgate.net
Radical CyclizationAryl PropiolateHomolytic Aromatic Substitution (HAS) leading to ipso-cyclization.Coumarin Derivatives rsc.org
Tandem Heck/Ring-OpeningAlkenyl Cyclopropyl DiolPalladium-catalyzed Heck addition followed by selective β-carbon fragmentation of the cyclopropane ring.Acyclic Lactones with multiple stereocenters nih.gov

Advanced Analytical and Separation Methodologies

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the determination of chemical purity and the resolution of enantiomers of 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol and its analogs. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation.

For general purity analysis, reversed-phase HPLC is a common approach. A study has demonstrated the analysis of 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. ijnrd.org This method employs a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid, the latter being compatible with mass spectrometry detection. ijnrd.org A similar methodology has also been applied to the related compound, 1,3-diphenoxy-2-propanol (B1265514). organic-chemistry.org

The enantiomeric separation of 1,3-diaryloxy-2-propanol derivatives, a class to which the target compound belongs, is a more complex challenge. Direct chiral HPLC, utilizing chiral stationary phases (CSPs), is the most prevalent method. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have shown broad applicability for the enantioseparation of β-blockers and related compounds which share the 1-amino-3-aryloxy-2-propanol backbone. lcms.czmedwinpublishers.com For instance, amylose tris-(3,5-dimethylphenylcarbamate) has been successfully used for the enantioseparation of metoprolol, bisoprolol, propranolol, and atenolol. lcms.cz

Research on the enzymatic kinetic resolution of a close structural analog, 1-(2,6-dimethylphenoxy)propan-2-ol, provides specific HPLC conditions for separating its enantiomers. This method utilizes a Chiralpak® IA column, which is a polysaccharide-based CSP. nih.govnih.gov The successful separation of these closely related enantiomers underscores the suitability of such CSPs for the target compound.

Interactive Data Table: HPLC Methods for the Analysis of 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol and Analogs

CompoundAnalysis TypeColumnMobile PhaseFlow Rate (mL/min)DetectionReference
1,3-Bis(2,6-dimethylphenoxy)propan-2-olPurityNewcrom R1Acetonitrile, Water, Phosphoric AcidNot SpecifiedNot Specified ijnrd.org
1-(2,6-dimethylphenoxy)propan-2-olEnantiomericChiralpak® IA (150 x 4.6 mm, 5 µm)Hexane/Isopropanol (98/2)0.3UV (254 nm) nih.govnih.gov
1,3-Diphenoxy-2-propanolPurityNewcrom R1Acetonitrile, Water, Phosphoric AcidNot SpecifiedNot Specified organic-chemistry.org
Propranolol, Metoprolol, Atenolol, PindololEnantiomericLux Cellulose-1n-hexane/ethanol/DEA (70/30/0.3, v/v/v)1.0Not Specified enovatia.com
BisoprololEnantiomericChirobiotic VMethanol/Acetic Acid/Triethylamine (100/0.20/0.15, v/v/v)0.5Not Specified researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Trace Identification and Profiling

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool for the identification and structural characterization of trace-level impurities and degradation products that may be present in 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol. ijnrd.orgmedwinpublishers.com The high resolving power and mass accuracy of HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, enable the determination of elemental compositions for unknown compounds, a critical step in their identification. medwinpublishers.com

The synthesis of 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol, often achieved through variations of the Williamson ether synthesis, can lead to the formation of several process-related impurities. lcms.cz These can include unreacted starting materials, byproducts from side reactions (e.g., elimination), and isomers. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, and heat, can be used to generate potential degradation products. enovatia.com

LC-HRMS is then employed to analyze the resulting complex mixtures. The chromatographic separation provided by the LC component separates the impurities from the main compound and from each other. The HRMS detector then provides accurate mass measurements for the molecular ions of these separated components. For example, in the analysis of related pharmaceutical compounds, LC-HRMS has been used to identify and characterize degradation products formed under various stress conditions. enovatia.com

Tandem mass spectrometry (MS/MS) experiments, which are readily performed on modern HRMS instruments, provide further structural information by fragmenting the molecular ions of the impurities. The resulting fragmentation patterns can be compared to that of the parent compound and used to elucidate the structures of the impurities. For instance, the cleavage of the ether linkages is a common fragmentation pathway for this class of compounds. enovatia.com By piecing together the information from accurate mass measurements and fragmentation patterns, a comprehensive impurity profile of 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol can be established, which is crucial for quality control and process optimization.

Development of Chiral Separation Materials

The development of effective chiral separation materials is paramount for the resolution of enantiomers of 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol. Chiral Stationary Phases (CSPs) for HPLC are the most widely used materials for this purpose. The design of these CSPs is based on the principle of creating a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

For 1,3-diaryloxy-2-propanol derivatives, several classes of CSPs have proven to be effective:

Polysaccharide-based CSPs: These are the most widely used CSPs for a broad range of chiral compounds. medwinpublishers.com They are typically derivatives of cellulose or amylose, where the hydroxyl groups are derivatized with various carbamates, benzoates, or other aromatic groups. medwinpublishers.comnih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral polymer. The specific nature of the substituent on the polysaccharide backbone significantly influences the enantioselectivity. For example, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are common and effective phases. lcms.czenovatia.com

Crown Ether-based CSPs: These CSPs are particularly effective for the separation of chiral primary amines. While 1,3-Bis(2,6-dimethylphenoxy)propan-2-ol is a secondary alcohol, crown ether CSPs have shown high chiral recognition for mexiletine (B70256) and its analogs, which contain a primary amine and a phenoxy group, demonstrating their potential for related structures. researchgate.net The chiral recognition is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the chiral crown ether cavity.

Macrocyclic Antibiotic-based CSPs: CSPs based on macrocyclic antibiotics like teicoplanin and vancomycin (B549263) (e.g., Chirobiotic V) have also been successfully employed for the enantioseparation of β-blockers. researchgate.net These CSPs offer a complex chiral surface with multiple interaction sites, including peptide linkages, sugar moieties, and aromatic rings, allowing for effective chiral discrimination through a combination of hydrogen bonding, ionic interactions, and inclusion complexation.

The continuous development of new chiral selectors and immobilization techniques aims to enhance the enantioselectivity, broaden the applicability, and improve the robustness of these chiral separation materials. medwinpublishers.com The selection of the optimal CSP for a specific separation often involves screening a variety of columns and mobile phase conditions.

Applications in Chemical Synthesis and Materials Science Non Biological Focus

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The 1,3-diphenoxy-2-propanol (B1265514) core structure is a versatile scaffold for the synthesis of more complex molecules. The central hydroxyl group can be readily functionalized, while the two phenoxy groups can be modified to tune the molecule's properties.

For instance, the related compound 1,3-dichloro-2-propanol (B29581), which can be derived from glycerol, serves as a starting material for producing 1,3-diamino-2-propanol (B154962) derivatives. researchgate.netccsenet.org These diamino compounds are, in turn, important intermediates for a variety of chemicals, including certain polymers. researchgate.net The synthesis of 1,3-bis(dimethylamino)-2-propanol (B1329417) from 1,3-dichloro-2-propanol highlights a pathway where the propanol (B110389) backbone is functionalized to create useful building blocks. researchgate.net

Furthermore, the synthesis of compounds like (S)-Mexiletine, which is (S)-1-(2,6-dimethylphenoxy)propan-2-amine, demonstrates the utility of the 2,6-dimethylphenoxy propanol framework in creating specific stereoisomers of more complex molecules. lookchem.comnih.gov Although not a "bis" compound, the synthesis of Mexiletine (B70256) from precursors like 1-(2,6-dimethylphenoxy)propan-2-one underscores the importance of the substituted propanol moiety in organic synthesis. nih.govbldpharm.com The presence of two such groups in 1,3-bis(2,6-dimethylphenoxy)propan-2-ol suggests its potential as a precursor for symmetrical, and potentially chelating, ligands or larger, more intricate molecular architectures.

Exploration in Supramolecular Chemistry (e.g., for self-assembly due to bis-nature)

The "bis" nature of 1,3-bis(2,6-dimethylphenoxy)propan-2-ol, with two identical functional groups extending from a central core, makes it an intriguing candidate for applications in supramolecular chemistry. The ability of molecules to self-assemble into larger, ordered structures is a cornerstone of this field.

Research on analogous structures provides insight into this potential. For example, the crystal structure of 1,3-bis[(E)-benzylideneamino]propan-2-ol reveals that molecules are linked by hydrogen bonds between the hydroxyl group and an imine nitrogen, forming columnar structures. nih.gov This demonstrates how the 1,3-disubstituted propan-2-ol core can direct the formation of extended supramolecular assemblies. The specific orientation of the substituents plays a crucial role in defining the resulting architecture. nih.gov

The formation of such ordered structures is not limited to crystalline solids. In solution, similar bis-functional molecules can form complex assemblies. For instance, a homoditopic cylindrical bis(crown ether) host and a bisparaquat derivative have been shown to self-assemble into a supramolecular poly guidechem.compseudorotaxane through host-guest complexation. nih.gov While the specific chemistry is different, the principle of using a "bis" molecule to create extended, non-covalently linked chains is directly applicable. The two 2,6-dimethylphenoxy groups of 1,3-bis(2,6-dimethylphenoxy)propan-2-ol could potentially engage in π-π stacking interactions, further stabilizing self-assembled structures.

Potential Contributions to Advanced Materials Research

The structural features of 1,3-bis(2,6-dimethylphenoxy)propan-2-ol also suggest its potential as a monomer or cross-linking agent in the development of advanced polymers and materials. The central hydroxyl group can be used as a point of polymerization, while the two bulky dimethylphenoxy groups would impart specific properties to the resulting material.

For example, 1,3-diethers are used as internal electron donors in Ziegler-Natta procatalysts for the polymerization of polypropylene, influencing the stereoselectivity and activity of the catalyst. google.com The diether structure of 1,3-bis(2,6-dimethylphenoxy)propan-2-ol could be explored in a similar context.

Furthermore, the ring-opening polymerization of monomers like (3S,6S)-dimethyl-2,5-morpholinedione using yttrium complexes bearing bis(phenolate) ligands demonstrates the use of related structures in creating biodegradable polymers. researchgate.net By converting the hydroxyl group of 1,3-bis(2,6-dimethylphenoxy)propan-2-ol into a suitable initiating group, it could potentially be used to synthesize new polymers with unique thermal and mechanical properties conferred by the bulky side chains. The rigidity and steric hindrance of the 2,6-dimethylphenoxy groups could lead to polymers with high glass transition temperatures and amorphous characteristics.

Q & A

Q. How can 1,3-Bis(2-dimethylphenoxy)propan-2-ol be synthesized with high purity, and what reaction conditions are critical?

Methodological Answer: The synthesis typically involves nucleophilic substitution under alkaline conditions. For analogous compounds (e.g., 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol), 4-chlorothiophenol reacts with 1,3-dichloropropanol in the presence of a base like NaOH. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and by-product formation.
  • Molar ratios : A 2:1 excess of the arylthiol to ensure complete substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    For derivatives with dimethylphenoxy groups, replace chlorophenyl with dimethylphenol and optimize solvent polarity (e.g., DMF or THF) to enhance reactivity .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substitution patterns and aromatic proton integration. For example, the central propan-2-ol group shows a singlet for the hydroxyl-bearing carbon.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity. A retention time shift may indicate impurities like unreacted phenol .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ for C19_{19}H24_{24}O3_3).
  • Melting Point Analysis : Compare observed values with literature to detect solvates or polymorphs .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents.
  • Ventilation : Ensure adequate airflow to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent oxidation.
  • Emergency Protocols : In case of exposure, rinse skin with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data (e.g., antibacterial vs. anticancer efficacy)?

Methodological Answer:

  • Structural Comparisons : Evaluate substituent effects. For instance, chlorophenyl groups in analogs enhance membrane interaction, while dimethylphenoxy groups may alter steric hindrance, affecting target binding .
  • Assay Conditions : Standardize protocols (e.g., MIC for antibacterial tests vs. IC50_{50} for cytotoxicity). Differences in cell lines (e.g., Gram-negative vs. cancer cells) can explain variability.
  • Mechanistic Studies : Use fluorescence quenching or SPR to quantify interactions with bacterial enzymes (e.g., DNA gyrase) versus human kinases .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

Methodological Answer:

  • Cyclodextrin Complexation : Prepare inclusion complexes with β-cyclodextrin (1:2 molar ratio) via co-precipitation. Confirm encapsulation via DSC (loss of melting endotherm) and FT-IR (shift in hydroxyl stretches) .
  • Prodrug Design : Introduce phosphate or glycoside groups at the hydroxyl position to enhance hydrophilicity. Hydrolyze enzymatically in vivo .

Q. How can derivative design optimize specific biological activities (e.g., antimicrobial potency)?

Methodological Answer:

  • Substituent Screening : Replace dimethylphenoxy groups with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance electrophilicity.
  • QSAR Modeling : Use computational tools (e.g., AutoDock) to predict binding affinities against target proteins. Validate with in vitro assays.
  • Synthetic Routes : For bis(2-aminoethoxy) derivatives, reduce azido intermediates (e.g., 1,3-Bis(2-azidoethoxy)propan-2-ol) using triphenylphosphine in THF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.